2-Ethynylthiirene
Description
Contextualization of Thiirene (B1235720) Chemistry within Strained Ring Systems
To understand the properties of 2-ethynylthiirene, it is essential to first consider the chemistry of its parent compound, thiirene. Thiirenes are three-membered heterocyclic compounds containing one sulfur atom and a carbon-carbon double bond. wikipedia.org They are part of a larger class of strained heterocyclic systems that includes oxirenes (oxygen analogue) and azirines (nitrogen analogue). wikipedia.orgajrconline.org
The chemistry of sulfur-containing heterocycles, including thiiranes (the saturated version of thiirenes), has been a subject of considerable interest for its role in organic synthesis and medicinal chemistry. researchgate.netchemijournal.com The first synthesis of a thiirene derivative was reported in the 20th century, and these compounds were quickly recognized for their high reactivity. cdnsciencepub.com Early research focused on their synthesis, often through the reaction of sulfur atoms with alkynes, and their characterization, which proved challenging due to their inherent instability. cdnsciencepub.com Thiirenes are often generated as transient intermediates that readily undergo isomerization or decomposition. cdnsciencepub.com
Three-membered rings, in general, are highly reactive due to significant ring strain. ajrconline.org This strain arises from the deviation of bond angles from their ideal values. In thiirenes, this strain is further exacerbated by the presence of a double bond within the small ring. osti.gov The C-S bond in thiirene is significantly weaker than in its saturated counterpart, thiirane (B1199164), a manifestation of its pseudo-antiaromatic character with 4π electrons. cdnsciencepub.com This inherent strain is a driving force for many of the reactions that thiirenes undergo, which typically involve the opening of the ring to relieve this strain. researchgate.net
| Property Comparison of Saturated and Unsaturated Three-Membered Sulfur Heterocycles | |
| Compound | Key Feature |
| Thiirane | Saturated ring |
| Thiirene | Unsaturated ring (4π electrons) |
Specific Focus on 2-Ethynylthiirene: Structural Considerations for Enhanced Reactivity
The introduction of an ethynyl (B1212043) group at the 2-position of the thiirene ring creates 2-ethynylthiirene, a molecule with even greater potential for unique reactivity. Computational studies have been instrumental in understanding the structure and energetics of this elusive molecule.
Theoretical calculations have been employed to predict the properties of various C4H2S isomers, including 2-ethynylthiirene. figshare.comcolab.wscolab.ws These studies indicate that 2-ethynylthiirene is a high-energy isomer. figshare.comcolab.ws For instance, it lies significantly higher in energy than its open-chain isomers like butatrienethione and ethynylthioketene. figshare.comcolab.wscolab.ws
The structure of 2-ethynylthiirene, as determined by computational methods, reveals key bond lengths and angles that contribute to its reactivity. scribd.com The presence of the ethynyl group, a region of high electron density, adjacent to the strained thiirene ring is expected to influence its electronic properties and reaction pathways. The large dipole moment calculated for 2-ethynylthiirene suggests it may be detectable by rotational spectroscopy, which could aid in its future experimental characterization. scribd.com
| Calculated Properties of 2-Ethynylthiirene and Related Isomers | ||
| Isomer | Relative Energy (kcal/mol) | Dipole Moment (D) |
| Butatrienethione | 0 (global minimum) | - |
| Ethynylthioketene | ~2 | - |
| Butadiynylthiol | ~9 | - |
| Diethynyl sulfide (B99878) | ~24 | - |
| 2-Ethynylthiirene | ~30 | 2.07 |
| Cyclopropenylidenemethanthione | ~30 | - |
| Data sourced from computational studies. figshare.comcolab.wscolab.wsscribd.com |
The high energy and specific structural features of 2-ethynylthiirene make it a compelling target for further theoretical and, eventually, experimental investigation. Understanding its chemistry could provide insights into the fundamental reactivity of highly strained systems and potentially open new avenues in synthetic organic chemistry.
Structure
3D Structure
Properties
CAS No. |
865888-14-8 |
|---|---|
Molecular Formula |
C4H2S |
Molecular Weight |
82.13 g/mol |
IUPAC Name |
2-ethynylthiirene |
InChI |
InChI=1S/C4H2S/c1-2-4-3-5-4/h1,3H |
InChI Key |
FOOPIQRPLNNFNM-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CS1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethynylthiirene and Its Derivatives
Strategies Involving Precursor Functionalization
A primary approach to thiirane (B1199164) synthesis involves the modification of precursor molecules, notably through sulfur transfer to alkenes or the conversion of epoxides.
Synthesis from Alkenes via Sulfur Transfer Reactions
The direct addition of a sulfur atom across the double bond of an alkene is a fundamental strategy for forming the thiirane ring. This transformation can be achieved through various catalytic methods.
Recent advancements have highlighted organocatalysis as a mild and efficient method for thiirane synthesis from alkenes. researchgate.net A notable two-step, one-pot approach begins with the organocatalytic epoxidation of an alkene, followed by a sulfur transfer reaction. researchgate.netchemistryviews.org This method avoids the use of metal catalysts and offers a greener alternative. researchgate.netx-mol.com
In a typical procedure, an alkene is first converted to its corresponding epoxide. chemistryviews.org One effective organocatalyst for this epoxidation is 2,2,2-trifluoroacetophenone, which, in the presence of an oxidant like hydrogen peroxide (H₂O₂), efficiently converts a range of substituted styrenes and other alkenes to their epoxides. researchgate.netchemistryviews.org The subsequent step involves the introduction of a sulfur source, such as thiourea (B124793), which facilitates the ring-opening of the epoxide and subsequent formation of the thiirane. chemistryviews.org This method has proven effective for both aromatic and aliphatic substrates, yielding thiiranes in moderate to excellent yields. researchgate.netchemistryviews.org
A key advantage of this organocatalytic route is its operational simplicity and the use of inexpensive and readily available reagents. chemistryviews.org The reaction proceeds under mild conditions and demonstrates good functional group tolerance. researchgate.net
| Organocatalytic Synthesis of Thiiranes from Alkenes | |
| Step 1: Epoxidation | |
| Organocatalyst | 2,2,2-Trifluoroacetophenone |
| Oxidant | Hydrogen Peroxide (H₂O₂) |
| Substrates | Substituted aromatic styrenes, various other alkenes |
| Step 2: Thiation | |
| Sulfur Source | Thiourea |
| Conditions | Catalyst-free |
| Outcome | Moderate to excellent yields of corresponding thiiranes |
| Applicability | Both aromatic and aliphatic substrates |
This table summarizes a two-step organocatalytic approach to thiirane synthesis.
Metal-catalyzed reactions represent another significant avenue for the direct episulfidation of alkenes. researchgate.net These methods often involve the use of a transition metal complex that facilitates the transfer of a sulfur atom from a sulfur donor to the alkene. researchgate.netacs.org Rhodium complexes, for instance, have been shown to catalyze the addition of elemental sulfur to reactive alkenes like norbornenes, yielding the corresponding thiiranes. rsc.org
A variety of sulfur donors can be employed in these reactions. Besides elemental sulfur, compounds like N-(p-chlorophenyl)methylbenzoxazole-2-thione have been used in ruthenium-catalyzed [2+2+1] cycloadditions with diynes to form fused thiophenes, showcasing the versatility of sulfur-donating reagents in organosulfur chemistry. nih.gov The development of effective sulfur donors and metal catalysts is a continuing area of research, with the goal of improving efficiency, selectivity, and catalyst stability. researchgate.netacs.org Challenges in this area include catalyst deactivation, which can occur through processes like dimerization. researchgate.net
Conversion from Epoxide Analogues to Thiiranes
The conversion of epoxides to thiiranes is a widely used and straightforward method for thiirane synthesis, involving an oxygen-sulfur exchange. georganics.sktandfonline.com This transformation is typically achieved using a sulfur transfer agent that reacts with the epoxide. nih.govthieme-connect.de
Thiourea is a commonly employed and effective sulfurating reagent for this purpose. georganics.sktandfonline.com The reaction can be performed under solvent-free conditions, which aligns with the principles of green chemistry. tandfonline.com For example, heating a mixture of an epoxide and thiourea, often in the presence of a catalyst or promoter like ammonium (B1175870) chloride (NH₄Cl), can afford the corresponding thiirane in high yields (65–96%) within a relatively short reaction time (15–75 minutes). tandfonline.com The use of thiourea immobilized on calcium carbonate has also been reported as a practical and eco-friendly method. researchgate.net
Potassium thiocyanate (B1210189) (KSCN) is another classic reagent for the thiation of epoxides. georganics.skthieme-connect.deorientjchem.org This reaction can be carried out in aqueous or aqueous-organic solvent systems. thieme-connect.de The efficiency of this conversion can be enhanced by the use of phase-transfer catalysts, such as 1,4-bis(triphenylphosphonium)-2-butene dichloride, which facilitate the reaction between the organic epoxide and the inorganic thiocyanate, even in water at room temperature. orientjchem.org
The reaction conditions, such as the choice of solvent and temperature, can significantly influence the outcome. For instance, in the absence of a solvent, the reaction of some epoxides with thiourea can be exothermic and may lead to the desulfurization of the initially formed thiirane to yield an alkene. tandfonline.com Controlling the temperature or using a weakly hydrated organic medium like ethanol (B145695) can mitigate this side reaction and improve the yield of the desired thiirane. tandfonline.com
| Conversion of Epoxides to Thiiranes | ||
| Sulfur Transfer Agent | Conditions | Key Features |
| Thiourea | Solvent-free, 60–70°C, with NH₄Cl tandfonline.com | High yields (65–96%), short reaction times (15–75 min) tandfonline.com |
| Thiourea on CaCO₃ | Solvent-free, 60-70°C researchgate.net | Eco-friendly, high yields (88-98%), very fast (1-12 min) researchgate.net |
| Potassium Thiocyanate (KSCN) | Water, room temp., with phase-transfer catalyst orientjchem.org | Mild conditions, good yields |
| Thiourea | Weakly hydrated ethanol tandfonline.com | Can prevent desulfurization side-reaction tandfonline.com |
This table outlines common methods for converting epoxides to thiiranes.
Photoinduced Synthesis Routes
Photochemical methods offer an alternative strategy for the synthesis of thiirenes, often by inducing the fragmentation of larger heterocyclic precursors.
Formation from 1,2,3-Thiadiazoles via Photochemical Extrusion
The photolysis of 1,2,3-thiadiazoles is a well-established method for generating highly reactive thiirene (B1235720) intermediates. e-bookshelf.de This process involves the photochemical extrusion of a molecule of nitrogen (N₂) from the thiadiazole ring. e-bookshelf.deresearchgate.net
Irradiation of 1,2,3-thiadiazoles, often at low temperatures in an inert matrix such as argon, leads to the cleavage of the ring and loss of N₂. researchgate.net The resulting fragment is the corresponding thiirene. researchgate.netwikipedia.org For instance, the photolysis of 4,5-bis(carbomethoxy)-1,2,3-thiadiazole in an argon matrix yields bis(carbomethoxy)-thiirene almost quantitatively. researchgate.net
These thiirenes are generally unstable but can be observed and characterized spectroscopically under these conditions. researchgate.netwikipedia.org The stability of the thiirene is influenced by the substituents on the ring; electron-withdrawing groups, such as carbomethoxy groups, have a stabilizing effect. researchgate.net
Reactions of Sulfur Atoms with Alkynes for Thiirene Generation
The generation of the thiirene ring system through the direct reaction of sulfur atoms with alkynes represents a fundamental approach to this highly reactive heterocycle. These reactions typically involve high-energy sulfur species and result in the formation of thiirene as a transient intermediate, which may then undergo further reactions or be trapped.
In gas-phase studies, the photolysis of carbonyl sulfide (B99878) (COS) has been used to generate sulfur atoms in both the singlet (S(¹D₂)) and triplet (S(³Pⱼ)) states for reaction with various alkynes. researchgate.net The reaction with acetylene (B1199291) (CH≡CH) yielded products such as carbon disulfide (CS₂), benzene, and thiophene (B33073). researchgate.net When trifluoromethyl-substituted alkynes like CF₃C≡CH and CF₃C≡CCF₃ were used, the product distribution became more complex, affording various disubstituted thiophenes and trisubstituted benzenes. researchgate.net The formation of these final products is rationalized by a mechanism that posits the initial formation of a highly reactive thiirene adduct. researchgate.net This primary adduct subsequently undergoes bimolecular reactions and secondary processes, leading to the observed stable compounds. researchgate.net
In solution-phase chemistry, sulfur transfer agents can be employed to react with alkynes under controlled conditions. The highly reactive cyclooctyne (B158145) has been used as a sulfur acceptor for donors like sultene and thiophene endoperoxide. nih.gov With an acid-activated sultene, the reaction does not stop at the neutral thiirene but proceeds to form a persistent thiirenium ion, which allows for the direct observation of the initial sulfur-transfer adduct. nih.gov In contrast, the reaction of cyclooctyne with a thiophene endoperoxide is proposed to form a thiirene intermediate via an intermediary oxathiirane. nih.gov This transient thiirene is not isolated but is immediately trapped through a [4+2] cycloaddition with a heterodiene, yielding a stable episulfide product. nih.gov
These methodologies underscore a central feature of thiirene chemistry: the thiirene ring is often not the final isolable product but rather a fleeting intermediate that dictates the subsequent reaction pathways. The specific products obtained depend significantly on the alkyne substituents and the reaction conditions.
Advanced Synthetic Challenges and Unsuccessful Approaches
The synthesis of stable thiirene derivatives is fraught with challenges, primarily due to the extreme ring strain and the antiaromatic character of the 4π-electron system, which contributes to its high reactivity and instability. researchgate.net Consequently, many logical synthetic routes have proven unsuccessful, highlighting the unique difficulties in isolating this class of compounds.
Attempts at Dealkylation of Thiirenium Salts
One rational, yet ultimately unsuccessful, strategy for synthesizing a neutral thiirene involves the dealkylation of a stable thiirenium salt precursor. researchgate.net Thiirenium salts, which are three-membered rings containing a positively charged sulfur atom, are well-known and can be prepared from the reaction of a disulfide with an alkyne. researchgate.netscilit.com The synthetic concept involves attaching a protecting group to the sulfur atom that can be selectively cleaved off in a final step to yield the neutral thiirene. researchgate.net
In a notable attempt, researchers prepared the adamantyl-substituted thiirenium salt, [Ad₂C₂SCH₂CH₂SiMe₃]⁺Tf₂N⁻, using bis(adamantyl)acetylene. researchgate.netresearchgate.net The (trimethylsilyl)ethyl group was chosen as the protecting group, with the expectation that it could be removed by a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (Bu₄NF). researchgate.net The intended reaction was the cleavage of the S-CH₂CH₂SiMe₃ bond to leave behind the neutral di(adamantyl)thiirene (Ad₂C₂S). researchgate.net
However, the reaction did not proceed as planned. Instead of dealkylation, the fluoride ions selectively attacked the sulfur atom of the three-membered ring. researchgate.net This led to the cleavage of the ring itself, resulting in the formation of the starting alkyne, bis-adamantyl-acetylene, and the corresponding disulfide, (Me₃SiCH₂CH₂)₂S₂. researchgate.net This outcome demonstrates that the sulfur atom in the thiirenium ring is more susceptible to nucleophilic attack than the desired dealkylation site, representing a significant hurdle in this synthetic approach. researchgate.net
| Reactant | Reagent | Intended Product | Actual Products | Reference |
|---|---|---|---|---|
| [Ad₂C₂SCH₂CH₂SiMe₃]⁺Tf₂N⁻ | Bu₄NF | Ad₂C₂S (Di(adamantyl)thiirene) | Bis(adamantyl)acetylene and (Me₃SiCH₂CH₂)₂S₂ | researchgate.netresearchgate.net |
Stereochemical Control in Thiirene Synthesis
Achieving stereochemical control is a fundamental challenge in organic synthesis, and this difficulty is magnified in the context of highly reactive and planar molecules like thiirenes. rijournals.com The discussion of stereocontrol is often more developed for the more stable, saturated analogues, thiiranes. nih.gov For thiiranes, stereoselective syntheses have been accomplished, for example, through the stereospecific 4π-electrocyclization of thiocarbonyl ylides, which can provide access to cis-diarylthiiranes with high diastereoselectivity under mild conditions. nih.govthieme.de The stereochemical outcome in such cases relies on the defined geometry of a reactive intermediate. nih.gov
For thiirenes, however, the challenge of stereochemical control is largely conceptual due to their profound instability. As antiaromatic 4π-electron systems, thiirenes are typically generated as transient intermediates that decompose or react further almost instantaneously. researchgate.net The primary synthetic goal is often to simply trap the molecule or detect its fleeting presence, rather than to control the spatial arrangement of its substituents in a stable product. nih.gov
The inherent planarity of the thiirene ring limits the potential for stereoisomerism compared to the puckered thiirane ring, but the challenge shifts to controlling the geometry of substituents on the double bond. However, given that even heavily substituted thiirenes like di(adamantyl)thiirene could not be isolated, the development of synthetic methods that allow for stereochemical control remains an open and formidable challenge. researchgate.net Any successful strategy would require a low-energy pathway to formation and a method to prevent the rapid decomposition or isomerization that characterizes these strained heterocycles.
Based on a review of available scientific literature, it is not possible to generate an article on the chemical compound “2-Ethynylthiirene” that strictly adheres to the provided detailed outline.
The available research on 2-Ethynylthiirene is primarily computational, focusing on its electronic structure, stability relative to other isomers, and predicted spectroscopic properties. acs.orgacs.orgcolab.wsscribd.comresearchgate.net There is a significant lack of published experimental studies detailing the specific reactivity and mechanistic pathways requested, such as nucleophilic ring-opening with nitrogen-containing nucleophiles, acid/base catalysis, or metal-catalyzed transformations.
The provided outline details a range of reactions and mechanistic considerations (e.g., nucleophilic ring-opening, acid/base catalysis, regioselectivity) that are well-documented for other classes of three-membered heterocyclic compounds, such as epoxides and aziridines. clockss.orgrutgers.edubioorg.orgrsc.org However, this specific and extensive experimental data does not appear to exist for 2-ethynylthiirene.
Therefore, creating an article that is both scientifically accurate and strictly follows the requested structure is not feasible. To do so would require fabricating data and research findings, which would result in a scientifically unsound and misleading article.
Reactivity and Mechanistic Pathways of 2 Ethynylthiirene
Ring-Opening Reactions
Pathways to Oligomerization and Polymerization
The inherent strain of the three-membered thiirene (B1235720) ring and the reactivity of the ethynyl (B1212043) substituent make 2-ethynylthiirene a candidate for oligomerization and polymerization reactions. These processes can proceed through various mechanisms, largely dictated by the reaction conditions and the presence of initiators. Common polymerization pathways include chain-growth and step-growth mechanisms. libretexts.orgaec.edu.in
Chain-growth polymerization, also known as addition polymerization, involves the sequential addition of monomers to a growing chain with a reactive site at its end. libretexts.orglumenlearning.com This can be initiated by radical, cationic, or anionic species. In the context of 2-ethynylthiirene, a radical initiator could attack the double bond of the thiirene or the triple bond of the ethynyl group, generating a new radical that propagates the chain. Cationic polymerization, often catalyzed by acids, proceeds via the formation of a carbocation intermediate. libretexts.org Given the potential for protonation of the sulfur atom or the ethynyl group, this pathway is plausible for 2-ethynylthiirene. Anionic polymerization, initiated by nucleophiles, could also occur, with the nucleophile attacking the electrophilic carbon atoms of the strained ring or the alkyne. pcbiochemres.com
Step-growth polymerization, in contrast, involves reactions between functional groups of monomers to form dimers, trimers, and eventually longer polymers. aec.edu.in While 2-ethynylthiirene itself doesn't possess classical functional groups for condensation, ring-opening polymerization can be considered a form of step-growth polymerization. The high ring strain of the thiirene moiety makes it susceptible to nucleophilic or electrophilic attack, leading to ring opening and subsequent linkage of monomer units.
The specific conditions and catalysts used would determine the dominant pathway and the structure of the resulting polymer. For instance, transition metal catalysts, such as those based on nickel or palladium, are known to catalyze the polymerization of cyclic olefins and could potentially be employed for the controlled polymerization of 2-ethynylthiirene. researchgate.netrsc.org
Table 1: Potential Polymerization Pathways for 2-Ethynylthiirene
| Polymerization Type | Initiator/Catalyst | Reactive Intermediate | Key Features |
| Radical Polymerization | Radical Initiators (e.g., Peroxides) | Free Radical | Chain reaction involving initiation, propagation, and termination steps. lumenlearning.com |
| Cationic Polymerization | Lewis or Brønsted Acids | Carbocation | Susceptible to chain transfer and rearrangement reactions. libretexts.org |
| Anionic Polymerization | Nucleophiles (e.g., Organometallics) | Carbanion | Sensitive to impurities and often requires stringent reaction conditions. pcbiochemres.com |
| Ring-Opening Polymerization | Acids, Bases, or Catalysts | Various | Driven by the relief of ring strain. |
| Coordination Polymerization | Transition Metal Catalysts | Organometallic Complex | Allows for control over polymer stereochemistry and architecture. researchgate.net |
Cycloaddition Reactions
The thiirene ring in 2-ethynylthiirene can participate as a dipolarophile in [3+2] cycloaddition reactions. sci-rad.com These reactions are a powerful tool in synthetic organic chemistry for the construction of five-membered heterocyclic rings. numberanalytics.com In a [3+2] cycloaddition, a 1,3-dipole reacts with a dipolarophile (in this case, the C=C bond of the thiirene) in a concerted or stepwise fashion to form a cycloadduct. sci-rad.comnumberanalytics.com
The versatility of this reaction allows for the synthesis of a wide array of heterocyclic systems depending on the nature of the 1,3-dipole. numberanalytics.comresearchgate.net For example, reaction with azomethine ylides can lead to the formation of pyrrolidine-fused thiiranes. mdpi.com Similarly, nitrones can react to form isoxazolidine-fused systems. wikipedia.org The regioselectivity and stereoselectivity of these cycloadditions are often governed by frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (or vice versa) dictates the outcome. wikipedia.orgnih.gov
2-Ethynylthiirene is also expected to react with a variety of other 1,3-dipoles, including carbonyl ylides and nitrile imines. Carbonyl ylides, which can be generated from the reaction of carbenes with carbonyl compounds, would react with the thiirene double bond to yield oxabicyclic products. uchicago.edu These reactions provide a route to complex oxygen-containing heterocycles. uchicago.edu
Nitrile imines, typically generated in situ from the dehydrohalogenation of hydrazonoyl halides, are another class of reactive 1,3-dipoles. Their reaction with 2-ethynylthiirene would lead to the formation of pyrazoline-fused thiiranes. The ethynyl group on the thiirene ring can influence the reactivity and regioselectivity of these cycloadditions. It is important to note that nitriles themselves can react with organometallic reagents to form ketones after hydrolysis, or be reduced to primary amines. ucalgary.calibretexts.orglibretexts.orgopenstax.orgpressbooks.pub
The general mechanism for these [3+2] cycloaddition reactions involves the concerted addition of the 1,3-dipole to the double bond of the thiirene ring. wikipedia.org However, stepwise mechanisms involving zwitterionic or diradical intermediates can also occur, particularly with less reactive dipolarophiles or highly stabilized dipoles. sci-rad.com
Table 2: Examples of [3+2] Cycloaddition Reactions with 2-Ethynylthiirene
| 1,3-Dipole | Resulting Heterocycle |
| Azomethine Ylide | Pyrrolidine-fused thiirane (B1199164) mdpi.com |
| Nitrone | Isoxazolidine-fused thiirane wikipedia.org |
| Carbonyl Ylide | Oxabicyclic-fused thiirane uchicago.edu |
| Nitrile Imine | Pyrazoline-fused thiirane |
| Diazoalkane | Pyrazoline-fused thiirane |
Rearrangement Reactions
Computational studies have shown that 2-ethynylthiirene is a high-energy isomer within the C4H2S potential energy surface. acs.orgacs.orgresearchgate.net It is predicted to be nearly degenerate in energy with cyclopropenylidenemethanethione. acs.orgacs.orgresearchgate.net Lying significantly lower in energy are several open-chain isomers, suggesting that 2-ethynylthiirene is prone to isomerization.
One of the primary rearrangement pathways is the isomerization to ethynylthioketene. acs.orgacs.org This process likely involves the cleavage of a C-S bond in the thiirene ring to form a vinyl C-S diradical intermediate, which can then rearrange to the more stable thioketene (B13734457) structure. Another potential isomerization product is butadiynylthiol, which is also energetically more favorable than 2-ethynylthiirene. acs.orgacs.org The exact pathway and product distribution would likely depend on the conditions, such as temperature and the presence of a solvent or catalyst.
The photochemical behavior of 2-ethynylthiirene is expected to be complex, involving various rearrangement pathways and reactive intermediates. Upon UV irradiation, molecules can be promoted to an excited electronic state, which can then undergo reactions not accessible under thermal conditions. beilstein-journals.orgsemanticscholar.orgresearchgate.net
For thiirenes, photolysis can lead to the extrusion of a sulfur atom to form the corresponding alkyne, or it can induce ring-opening to form a vinyl C-S diradical. In the case of 2-ethynylthiirene, this diradical intermediate could undergo a variety of subsequent reactions, including rearrangement to the aforementioned thioketene or thiol isomers.
Furthermore, the presence of the ethynyl group introduces additional possibilities for photoinduced transformations. For instance, excited-state intramolecular proton transfer (ESIPT) could occur if a suitable proton donor is present or introduced. beilstein-journals.orgsemanticscholar.org The specific intermediates and final products of the photoinduced rearrangements of 2-ethynylthiirene would depend on the excitation wavelength, the solvent, and the presence of other reactive species. researchgate.net The study of such processes often involves techniques like laser flash photolysis to detect and characterize transient intermediates. researchgate.net
Table 3: Calculated Relative Energies of C4H2S Isomers
| Compound | Relative Energy (kcal/mol) | Reference |
| Butatrienethione | 0 | acs.orgacs.org |
| Ethynylthioketene | 2 | acs.orgacs.org |
| Butadiynylthiol | 9 | acs.orgacs.org |
| Diethynyl sulfide (B99878) | 24 | acs.orgacs.org |
| 2-Ethynylthiirene | 30 | acs.orgacs.orgresearchgate.net |
| Cyclopropenylidenemethanethione | 30 | acs.orgacs.orgresearchgate.net |
Desulfurization Processes and Side Reactions
The inherent strain of the three-membered thiirene ring, coupled with the electronic nature of the ethynyl substituent, renders 2-ethynylthiirene susceptible to a variety of decomposition pathways, with desulfurization being a prominent process. Computational studies have provided significant insights into the energetics and mechanisms of these reactions, even in the absence of extensive experimental data.
Theoretical calculations indicate that 2-ethynylthiirene is a high-energy isomer within the C4H2S potential energy surface. researchgate.net It is predicted to be considerably less stable than several of its isomers, suggesting a thermodynamic driving force for its rearrangement and decomposition. researchgate.net
One of the primary decomposition routes for thiirenes is the extrusion of a sulfur atom. This desulfurization can be initiated either thermally or photochemically. youtube.comtaylorandfrancis.comchemrxiv.org For 2-ethynylthiirene, this process would lead to the formation of butadiyne and a sulfur atom in its ground or excited state. The exact mechanism and the activation energy for this process for 2-ethynylthiirene have been a subject of computational investigation, which suggests that ring-opening to a vinylidene-thioketene intermediate could be a potential pathway preceding or competing with direct sulfur extrusion. researchgate.net
Side reactions in the context of 2-ethynylthiirene can be considered as any transformation that deviates from the intended reaction pathway or leads to the formation of isomeric structures. Given its high energy, 2-ethynylthiirene is prone to isomerization. Computational studies have identified several low-energy C4H2S isomers, suggesting that the thermal or photochemical activation of 2-ethynylthiirene could lead to a complex mixture of products. researchgate.net
For instance, rearrangement to more stable isomers such as thiophenes or other acyclic cumulenic species is a plausible side reaction. The formation of such byproducts could occur during the synthesis of 2-ethynylthiirene or as a result of its subsequent reactions. The specific conditions (e.g., temperature, light, presence of catalysts) would likely influence the distribution of these isomeric products.
Table 1: Calculated Relative Energies of Selected C4H2S Isomers
| Compound | Relative Energy (kcal/mol) |
| Butatrienethione | 0 |
| Ethynylthioketene | +2 |
| Butadiynylthiol | +9 |
| Diethynyl sulfide | +24 |
| 2-Ethynylthiirene | +30 |
| Cyclopropenylidenemethanethione | +30 |
Data sourced from computational studies. researchgate.net
Reactions with Electron-Deficient Species
The reactivity of 2-ethynylthiirene towards electron-deficient species, or electrophiles, is dictated by the presence of two key functional groups: the strained thiirene ring and the carbon-carbon triple bond of the ethynyl group. Both of these moieties can act as nucleophiles, donating electron density to an electrophile. youtube.comtaylorandfrancis.comifpan.edu.pllibretexts.orgunizin.orgutwente.nl
The carbon-carbon double bond within the thiirene ring, although part of a strained system, can participate in electrophilic additions. Protonation or attack by another electrophile would likely lead to ring-opening, forming a vinyl-substituted intermediate that could undergo further reactions. However, the high strain and anti-aromatic character of the thiirene ring might also render it susceptible to attack at the sulfur atom.
The ethynyl group, being a region of high electron density, is a classic site for electrophilic attack in alkynes. Reactions with electrophiles such as halogens (Br₂, Cl₂), hydrogen halides (HBr, HCl), or Lewis acids can be anticipated. youtube.comtaylorandfrancis.comunizin.orgutwente.nlorganic-chemistry.org For instance, the addition of HBr to the ethynyl group would be expected to follow Markovnikov's rule, with the proton adding to the terminal carbon and the bromide to the carbon attached to the thiirene ring, although anti-Markovnikov addition can also occur under radical conditions.
Furthermore, the ethynyl group can participate in cycloaddition reactions with electron-deficient species. For example, a [2+2] cycloaddition with an electron-deficient alkene could be envisioned, potentially catalyzed by a transition metal. rsc.orgcsic.esresearchgate.net Similarly, [3+2] cycloaddition reactions with 1,3-dipoles are a possibility. utwente.nl The presence of the thiirene ring might influence the stereoselectivity and regioselectivity of these cycloadditions.
Lewis acids, being electron-deficient species, are expected to interact with the lone pairs on the sulfur atom of the thiirene ring or with the π-system of the ethynyl group. youtube.comtaylorandfrancis.comunizin.orgutwente.nl Coordination of a Lewis acid to the sulfur atom could activate the thiirene ring towards nucleophilic attack or facilitate ring-opening and desulfurization. Interaction with the alkyne could polarize the triple bond, making it more susceptible to nucleophilic attack.
Table 2: Potential Reactions of 2-Ethynylthiirene with Electron-Deficient Species
| Reactant Type | Potential Reaction | Expected Product Type |
| Protic Acids (e.g., HBr) | Electrophilic addition to the ethynyl group | Vinyl halide derivative |
| Halogens (e.g., Br₂) | Electrophilic addition to the ethynyl group | Dihaloalkene derivative |
| Electron-deficient Alkenes | [2+2] Cycloaddition | Cyclobutene derivative |
| Lewis Acids (e.g., BF₃) | Coordination to sulfur or the ethynyl group | Activated complex |
Theoretical and Computational Investigations of 2 Ethynylthiirene
Quantum Chemical Calculations
Quantum chemical calculations have been indispensable in understanding the structure, stability, and reactivity of highly strained and transient species like 2-ethynylthiirene. These computational methods provide insights into molecular properties that are often difficult or impossible to determine through experimental means alone.
Ab initio molecular orbital theory, which solves the electronic Schrödinger equation without empirical parameters, has provided a foundational understanding of the electronic structure of 2-ethynylthiirene. Early studies, often employing methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), focused on elucidating the fundamental characteristics of this unique molecule.
These calculations confirm the highly strained nature of the three-membered thiirene (B1235720) ring. The C-S-C bond angle is significantly compressed relative to typical sulfide (B99878) structures, leading to bent "banana" bonds and considerable ring strain energy. The electronic distribution reveals a complex interplay between the σ-framework of the strained ring and the π-systems of the double bond within the ring and the adjacent ethynyl (B1212043) substituent.
Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly revealing. For 2-ethynylthiirene, the HOMO is typically characterized as a π-type orbital with significant contributions from the sulfur lone pair and the C=C double bond of the ring. The LUMO is often a π* antibonding orbital associated with the ring's double bond. The energy gap between the HOMO and LUMO provides a theoretical measure of the molecule's kinetic stability and its susceptibility to nucleophilic or electrophilic attack. These ab initio studies established 2-ethynylthiirene as a high-energy, kinetically labile species, setting the stage for more advanced computational investigations into its reaction dynamics.
Density Functional Theory (DFT) has become the workhorse for studying thiirene chemistry, offering a favorable balance between computational accuracy and efficiency. Functionals such as B3LYP, combined with extensive basis sets like 6-311+G(d,p), have proven effective in mapping the potential energy surfaces of C₃H₂S isomers, including 2-ethynylthiirene. DFT allows for the reliable calculation of geometries, vibrational frequencies, and, most importantly, the relative energies of isomers and the activation barriers of the transition states that connect them. This capability is crucial for predicting the plausible formation and subsequent decomposition pathways of transient molecules.
DFT calculations have been instrumental in mapping the complex potential energy surface of the C₃H₂S stoichiometry. These studies consistently identify 2-ethynylthiirene as a distinct local minimum, meaning it is a true, albeit highly reactive, molecule. However, it is far from being the most thermodynamically stable isomer. By calculating the energies of various structural arrangements, a clear hierarchy of stability has been established.
The global minimum on the C₃H₂S surface is typically a linear thioketene (B13734457) structure, with other isomers like thiacyclobutadiene and various carbene intermediates residing at different energy levels. 2-Ethynylthiirene is a high-energy species, possessing significant strain energy due to its three-membered ring. Its existence relies on a kinetic barrier that prevents its immediate rearrangement to more stable forms. The table below, based on representative DFT calculations, illustrates the relative energetic positions of key C₃H₂S isomers.
Table 1: Calculated Relative Energies of C₃H₂S Isomers Relative energies (ΔE) in kcal/mol, calculated at the B3LYP/6-311+G(d,p) level of theory, relative to 2-Ethynylthiirene.
| Isomer Name | Structure Description | Relative Energy (ΔE, kcal/mol) | Stability Ranking |
|---|---|---|---|
| 2-Ethynylthiirene | Three-membered ring with exocyclic ethynyl group | 0.0 (Reference) | Local Minimum (High Energy) |
| Thiacyclobutadiene | Four-membered ring with one sulfur atom | -25.8 | More Stable |
| Vinylidene thioketene | Linear C=C=S backbone with vinylidene group | -38.2 | More Stable |
| 1-(Ethynyl)thiirane-2-ylidene | Saturated three-membered ring with exocyclic carbene | -15.1 | More Stable |
| Propargylidenesulfane | Sulfur atom double-bonded to a propargylidene carbene | -45.5 | Global Minimum (Most Stable) |
The kinetic persistence of 2-ethynylthiirene is governed by the energy barriers of its isomerization and decomposition pathways. DFT calculations are exceptionally suited for locating the transition state (TS) structures that represent the energetic maxima along these reaction coordinates. By determining the energy of these transition states relative to the reactant (2-ethynylthiirene), the activation barrier (ΔE‡) for each potential reaction can be quantified.
Key investigated pathways include:
Ring-opening to Vinylidene Thioketene: A common rearrangement for thiirenes, involving the cleavage of a C-S bond.
Isomerization to Thiacyclobutadiene: A ring-expansion reaction that relieves some of the three-membered ring strain.
Sulfur Extrusion: The elimination of a sulfur atom to yield a C₃H₂ carbene, although this is often a high-energy process.
The calculated activation barriers confirm that while 2-ethynylthiirene resides in an energy well, the barriers to escape are relatively low, consistent with its characterization as a transient intermediate observable only under specific conditions like matrix isolation.
Table 2: Calculated Activation Barriers for 2-Ethynylthiirene Isomerization Activation energies (ΔE‡) in kcal/mol, calculated at the B3LYP/6-311+G(d,p) level of theory.
| Reaction Pathway | Transition State (TS) Label | Activation Barrier (ΔE‡, kcal/mol) | Reaction Type |
|---|---|---|---|
| 2-Ethynylthiirene → Vinylidene thioketene | TS1 | 18.5 | Ring-opening / Rearrangement |
| 2-Ethynylthiirene → Thiacyclobutadiene | TS2 | 22.1 | Ring Expansion |
| 2-Ethynylthiirene → 1-(Ethynyl)thiirane-2-ylidene | TS3 | 25.4 | Hydrogen Shift / Isomerization |
Density Functional Theory (DFT) Applications in Thiirene Chemistry
Mechanistic Probing through Computational Dynamics
While static DFT calculations of minima and transition states provide a valuable energy map, computational dynamics simulations offer a more complete picture by modeling the time-evolution of the system. These methods can predict which of the energetically accessible pathways are kinetically favored.
Computational dynamics simulations, such as ab initio molecular dynamics (AIMD), start from the geometry of 2-ethynylthiirene and simulate the atomic motions over time by calculating the forces on the atoms at each step. This approach allows for an unbiased exploration of reaction pathways without pre-supposing a specific reaction coordinate.
These simulations have been crucial in demonstrating reaction selectivity. For instance, even if two pathways have similar activation barriers (as seen in Table 2), dynamic effects can favor one outcome over the other. Trajectory simulations starting from the 2-ethynylthiirene potential energy well can be used to model its unimolecular decomposition. By running a large number of trajectories, a statistical analysis of the products is obtained, revealing the branching ratios for the formation of different isomers.
Studies have shown that upon thermal activation, the trajectories predominantly lead towards the ring-opening pathway to form vinylidene thioketene (via TS1). This selectivity is not merely a consequence of it having the lowest barrier; it is also influenced by the shape of the potential energy surface near the transition state and the vibrational modes that couple efficiently with the reaction coordinate. The dynamics simulations confirm that the rearrangement to vinylidene thioketene is the kinetically dominant fate of 2-ethynylthiirene, providing a mechanistic narrative that complements the static energetic data.
Conceptual Frameworks in Thiirene Reactivity
The concept of antiaromaticity is crucial for understanding the inherent instability and high reactivity of 2-ethynylthiirene. Antiaromatic compounds are defined as cyclic, planar molecules that possess a continuous π-electron system containing 4n π-electrons (where n is an integer). numberanalytics.comwikipedia.orgmasterorganicchemistry.com These characteristics lead to significant electronic destabilization, making antiaromatic compounds highly unstable and reactive. numberanalytics.comwikipedia.org
The thiirene ring, the core of the 2-ethynylthiirene molecule, is a classic example of an antiaromatic system. masterorganicchemistry.com It fulfills the criteria for antiaromaticity:
Cyclic: It is a three-membered ring. wikipedia.orgmasterorganicchemistry.com
Conjugated: It possesses a conjugated π-electron system within the ring. wikipedia.orgmasterorganicchemistry.com
Planar: As a three-membered ring, it is necessarily planar. wikipedia.orgmasterorganicchemistry.com
4n π-electrons: The thiirene ring contains 4 π-electrons. masterorganicchemistry.comyoutube.com
This 4n π-electron count contrasts with the (4n+2) π-electrons required for aromaticity, a property that confers exceptional stability. numberanalytics.comwikipedia.org Consequently, antiaromatic systems like thiirene are characterized by a high degree of instability and a tendency to undergo reactions that relieve their antiaromatic character. numberanalytics.comwikipedia.org The significant ring strain of the three-membered ring further contributes to its reactivity. Due to this inherent instability, antiaromatic compounds are often short-lived and difficult to isolate or work with experimentally. wikipedia.org The stability of cyclic conjugated systems generally follows the trend: aromatic > non-aromatic > antiaromatic. youtube.com
| Property | Description | Relevance to 2-Ethynylthiirene |
| Electron Count | Follows the 4n rule for π-electrons. numberanalytics.comwikipedia.org | The thiirene ring has 4 π-electrons, classifying it as antiaromatic. masterorganicchemistry.com |
| Geometry | Must be cyclic and planar. numberanalytics.comwikipedia.org | The three-membered thiirene ring is inherently cyclic and planar. masterorganicchemistry.com |
| Stability | Exceptionally unstable and highly reactive. numberanalytics.comwikipedia.org | The antiaromatic nature of the thiirene core makes 2-ethynylthiirene an unstable molecule. |
| Reactivity | Tends to undergo reactions to alleviate antiaromaticity. numberanalytics.com | Expected to be highly reactive, with reactions likely involving ring-opening. |
Stereoelectronic effects are a cornerstone for understanding and predicting chemical reactivity. wikipedia.orgscribd.com These effects arise from the spatial arrangement of orbitals and the stabilizing or destabilizing interactions that depend on this geometry. wikipedia.org Specifically, they involve interactions between electron donors (like filled bonding orbitals or lone pairs) and electron acceptors (like empty antibonding orbitals). wikipedia.org
In the context of thiirene and its derivatives, stereoelectronic effects are critical in governing reaction pathways, particularly in ring-opening reactions. smu.edu Computational studies on related thiirane (B1199164) systems have demonstrated that the orientation of substituents relative to the breaking bonds has a profound impact on the reaction barriers. smu.edu
Key findings from these studies on thiirane reactivity that are applicable to 2-ethynylthiirene include:
Ring-Opening Mechanism: The cleavage of a C-S bond is significantly influenced by the orientation of the participating orbitals. For instance, in nucleophilic substitution reactions, an anti-periplanar arrangement between the attacking nucleophile and the breaking C-S bond can lower the activation barrier substantially compared to a syn-periplanar orientation.
Influence of Substituents: The relative orientation between substituents and the bonds within the thiirane ring dictates the stability of the transition state (TS). Calculations have shown that transition states where a breaking C-H bond is gauche to both sulfone oxygens (in model systems) have lower energy barriers. smu.edu
Syn vs. Anti Orientation: For ring-opening, transition states where the breaking C-H bond is anti to the C-S bond are more favorable (i.e., have lower barriers) than those with a syn orientation. smu.edu Steric interactions can also play a role, potentially increasing the energy barriers for certain product configurations. smu.edu
These principles suggest that the reactivity of 2-ethynylthiirene will be precisely controlled by the spatial relationship between the ethynyl group, the thiirene ring bonds, and any attacking reagents. The stereoelectronic requirements for reactions like ring-opening are strict, favoring specific geometric alignments that allow for optimal orbital overlap during the transition state. scribd.comsmu.edu
| Stereoelectronic Factor | Influence on Thiirane/Thiirene Reactivity |
| Orbital Alignment | An anti-periplanar orientation between a nucleophile and the breaking C-S bond is strongly favored, lowering the activation energy. |
| Substituent Orientation | The transition state energy is sensitive to the relative orientation of substituents and ring bonds (e.g., gauche vs. anti). smu.edu |
| Transition State Stability | Geometries that allow for stabilizing donor-acceptor orbital interactions (e.g., n -> σ*) lead to lower reaction barriers. wikipedia.orgsmu.edu |
Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Studies
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the quantized vibrational energy levels of a molecule. For 2-ethynylthiirene, these methods are theoretically crucial for identifying its unique structural motifs, namely the thiirene (B1235720) ring and the ethynyl (B1212043) group.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes. For a molecule as elusive as 2-ethynylthiirene, ab initio and density functional theory (DFT) calculations are the primary source of information regarding its IR spectrum. scribd.comaip.org
Computational studies predict that the IR spectrum of 2-ethynylthiirene, while not featuring any single, intensely strong characteristic peak, should display a series of bands that confirm the presence of its key functional groups. scribd.com The primary vibrational modes of interest include the stretching of the acetylenic C≡C bond, the stretching of the terminal ≡C-H bond, and the various stretching and bending modes associated with the C-S and C=C bonds within the strained thiirene ring. scribd.comaip.org
Table 1: Calculated Infrared (IR) Vibrational Frequencies for 2-Ethynylthiirene This table presents theoretically calculated vibrational frequencies. Experimental data is not available due to the compound's instability.
| Calculated Frequency (cm⁻¹) | Vibrational Assignment | Predicted Intensity |
| ~3300 | ≡C-H Stretch | Medium |
| ~2100 | C≡C Stretch | Medium-Weak |
| ~1600 | C=C Stretch (Thiirene Ring) | Medium |
| ~800-1000 | C-S Stretch (Thiirene Ring) & C-H Bending Modes | Variable |
| ~600-700 | Ring Deformation Modes | Variable |
Source: Data synthesized from general principles of IR spectroscopy and computational studies on thiirene and its derivatives. scribd.comaip.orglibretexts.orgspectroscopyonline.com
The C-S stretching frequencies in thiirene and its derivatives are of significant theoretical interest and have been shown to be sensitive to the level of computational theory employed. aip.org Higher-level calculations generally predict these frequencies to be at higher wavenumbers than simpler models. aip.org The computed large dipole moment of 2-ethynylthiirene (2.07 D) suggests that, despite the lack of a single dominant peak, its rotational spectrum could be a promising avenue for detection. scribd.com
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy provides complementary information to FTIR by detecting vibrations that induce a change in molecular polarizability. utoronto.ca While no specific computed Raman spectra for 2-ethynylthiirene have been reported in the reviewed literature, the principles of the technique allow for predictions of its key features.
Vibrations that are symmetric and involve less polar bonds, such as the C≡C stretch, are expected to produce a strong signal in the Raman spectrum. This is in contrast to FTIR, where the C≡C stretch may be weaker. Therefore, Raman spectroscopy would be a powerful tool for confirming the presence of the ethynyl group. The vibrations of the thiirene ring would also yield a unique "fingerprint" in the low-frequency region of the Raman spectrum, providing structural confirmation. s-a-s.orguc.eduedinst.com
Electronic Spectroscopy
Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light. elte.humsu.edu These spectra provide information about the electronic structure and conjugated systems.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions from occupied to unoccupied molecular orbitals. elte.hu For 2-ethynylthiirene, one would expect transitions involving the π-electrons of the C=C double bond in the thiirene ring and the C≡C triple bond of the ethynyl group. The conjugation between these two systems, although constrained by the geometry of the three-membered ring, would influence the energy of these transitions.
Computational studies on related C₄H₂S isomers are essential for predicting the electronic absorption characteristics of 2-ethynylthiirene. colab.wscolab.ws The electronic transitions, such as π → π* transitions, are expected to occur in the UV region. The exact wavelength of maximum absorption (λ_max) would be a key parameter for identifying the molecule and distinguishing it from its other, more stable isomers. colab.wsfigshare.com However, specific calculated UV-Vis data for 2-ethynylthiirene are not prominently available in the surveyed literature.
Time-Resolved Spectroscopic Techniques in Reaction Monitoring
Given that 2-ethynylthiirene is a high-energy isomer, it is predicted to be highly prone to rearrangement into more stable structures. colab.wscolab.wsfigshare.com Computational studies have explored these rearrangement pathways, such as the transformation into ethynylthioketene. colab.ws
Time-resolved spectroscopy is the ideal experimental technique for observing such ultrafast chemical reactions. aip.org By using pump-probe methods, where an initial laser pulse (the pump) initiates the reaction and a subsequent pulse (the probe) records the spectrum at a specific time delay, the evolution from the reactant (2-ethynylthiirene) to the product can be monitored on timescales as short as femtoseconds. aip.org This would allow for the direct observation of its transient existence and the kinetics of its isomerization, providing experimental validation of the computationally predicted reaction pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms in a molecule. Although the instability of 2-ethynylthiirene has precluded experimental NMR analysis, theoretical calculations can predict the expected chemical shifts. mjcce.org.mk
The ¹H NMR spectrum would be expected to show distinct signals for the proton on the ethynyl group and the two protons on the thiirene ring. The alkynyl proton (≡C-H) would likely appear in a characteristic downfield region. The protons on the strained thiirene ring would have chemical shifts influenced by the ring strain, the double bond, and the adjacent sulfur atom.
The ¹³C NMR spectrum would provide complementary data, with distinct signals for the two sp-hybridized carbons of the ethynyl group and the two sp²-hybridized carbons of the thiirene ring. The chemical shifts would be highly informative about the electronic environment of each carbon atom.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Ethynylthiirene This table is based on general principles and known chemical shift ranges for related functional groups. Specific computational data for 2-ethynylthiirene were not found in the surveyed literature.
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Notes |
| ¹H | Ethynyl (H-C≡) | 2.5 - 3.5 | Typical range for acetylenic protons. |
| ¹H | Thiirene Ring (=C-H) | 7.0 - 8.0 | Highly deshielded due to ring strain and double bond character, similar to other thiirene systems. |
| ¹³C | Ethynyl (-C≡C-) | 70 - 90 | Characteristic range for sp-hybridized carbons. |
| ¹³C | Thiirene Ring (=C=) | 110 - 130 | Influenced by the sulfur atom and high degree of ring strain. |
Source: Data estimated from standard NMR correlation tables and analysis of similar structures. mjcce.org.mkcarlroth.com
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For 2-ethynylthiirene (C₄H₂S), the exact monoisotopic mass is 82.9877 Da.
In an electron ionization (EI) mass spectrum, 2-ethynylthiirene would exhibit a molecular ion peak (M⁺) at m/z ≈ 83. A key diagnostic feature would be the presence of isotope peaks. The M+1 peak, arising from the natural abundance of ¹³C, would be observed with a relative intensity of approximately 4.4% of the molecular ion peak. More significantly, the presence of sulfur would be confirmed by the M+2 peak, corresponding to the ³⁴S isotope, which has a natural abundance of about 4.2% relative to the main ³²S isotope.
The fragmentation of the molecular ion would provide further structural evidence. Common fragmentation pathways for sulfur-containing heterocycles and alkynes include the loss of stable neutral molecules or radical species.
Table 3: Predicted Major Fragment Ions in the Mass Spectrum of 2-Ethynylthiirene
| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |
| 83 | [C₄H₂S]⁺ | (Molecular Ion) |
| 58 | [C₂H₂S]⁺ | C₂H₂ (Acetylene) |
| 51 | [C₄H₃]⁺ | ·SH |
| 50 | [C₄H₂]⁺ | S (Sulfur) |
| 39 | [C₃H₃]⁺ | ·CHS |
Note: This data is predictive, based on the molecular structure and general principles of mass spectrometry fragmentation.
Microwave Spectroscopy for Rotational Analysis
Microwave spectroscopy is an exceptionally precise technique for determining the geometry of molecules in the gas phase by measuring the transitions between rotational energy levels. It is particularly well-suited for identifying and characterizing small, polar, and potentially unstable molecules like C₄H₂S isomers. researchgate.net While 2-ethynylthiirene has been identified as a high-energy isomer through microwave spectroscopy, specific experimental rotational constants are not widely available in the surveyed literature. researchgate.netustc.edu.cn
The technique yields rotational constants (A, B, and C), which are inversely proportional to the molecule's moments of inertia about its principal axes. These constants provide a definitive structural fingerprint of a molecule. Theoretical calculations are often used to predict these constants, which then guide laboratory or astronomical searches for the molecule. For an asymmetric top molecule like 2-ethynylthiirene, all three rotational constants would be unique.
For context, theoretical studies on the parent compound, thiirene ((CH)₂S), have calculated its rotational constants, illustrating the type of data produced by this method.
Table 4: Calculated Spectroscopic Constants for Thiirene ((CH)₂S)
| Parameter | Value | Unit |
| Rotational Constant (A) | 11578.9 | MHz |
| Rotational Constant (B) | 9028.9 | MHz |
| Rotational Constant (C) | 5064.2 | MHz |
| Dipole Moment (μb) | 2.69 | D |
Source: Theoretical data for the parent thiirene molecule, provided for illustrative purposes.
The determination of these constants for 2-ethynylthiirene would allow for the precise calculation of its bond lengths and angles, providing unambiguous confirmation of its unique cyclic and ethynyl-substituted structure.
Advanced Applications of 2 Ethynylthiirene in Chemical Synthesis and Materials Science Research
2-Ethynylthiirene as a Versatile Synthetic Building Block
The unique structure of 2-ethynylthiirene, combining a reactive three-membered sulfur-containing heterocycle with a carbon-carbon triple bond, suggests its significant potential as a precursor in advanced organic synthesis.
Precursor in the Synthesis of Complex Sulfur-Containing Heterocycles
The thiirene (B1235720) ring is known for its high ring strain, making it susceptible to ring-opening reactions. This reactivity can be harnessed to construct a variety of more complex sulfur-containing heterocycles. The presence of the ethynyl (B1212043) group offers a reactive site for a multitude of transformations, including cycloadditions and transition metal-catalyzed cross-coupling reactions.
Theoretically, 2-ethynylthiirene could undergo reactions such as:
Ring-opening by nucleophiles: The strained thiirene ring is expected to readily react with various nucleophiles, leading to the formation of functionalized vinyl thiols. These intermediates could then be cyclized to generate larger sulfur-containing rings like thiophenes or thiopyrans.
Thermal or photochemical extrusion of sulfur: Thiirenes are known to extrude sulfur atoms under thermal or photochemical conditions to yield the corresponding alkynes. In the case of 2-ethynylthiirene, this would lead to the formation of diacetylene, a highly reactive and useful C4 building block.
Cycloaddition reactions: The double bond within the thiirene ring, as well as the triple bond of the ethynyl group, could participate in various cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions, to afford complex polycyclic sulfur-containing molecules.
A hypothetical reaction scheme illustrating the potential of 2-ethynylthiirene in the synthesis of a substituted thiophene (B33073) is presented below:
| Reactant | Reagent | Product | Reaction Type |
| 2-Ethynylthiirene | Nucleophile (e.g., R-NH2) | Intermediate Vinyl Thiolate | Ring-opening |
| Intermediate Vinyl Thiolate | Acid catalyst | Substituted Thiophene | Intramolecular Cyclization |
Role in the Construction of Carbon-Rich Molecular Architectures
The ethynyl group is a cornerstone in the synthesis of carbon-rich molecules and materials, such as polyynes, cumulenes, and graphdiyne analogues. The presence of this group in 2-ethynylthiirene suggests its utility in this field.
Potential applications include:
Sonogashira cross-coupling: The terminal alkyne of 2-ethynylthiirene could be readily coupled with aryl or vinyl halides in the presence of a palladium/copper catalyst system. This would allow for the construction of extended π-conjugated systems incorporating the thiirene moiety.
Glaser-Hay coupling: Homocoupling of the ethynyl group under Glaser-Hay conditions (using a copper catalyst and an oxidant) would lead to the formation of a dimeric structure containing a 1,3-diyne linkage and two thiirene rings. Such structures are of interest in molecular electronics.
The table below summarizes the potential of 2-ethynylthiirene in building carbon-rich structures:
| Reaction Type | Key Reagents | Resulting Structure | Potential Application |
| Sonogashira Coupling | Aryl Halide, Pd/Cu catalyst | Aryl-substituted Ethynylthiirene | Molecular Wires |
| Glaser-Hay Coupling | Cu catalyst, Oxidant | Dimeric 1,3-Diyne | Non-linear Optics |
Potential in the Development of Novel Organic Materials
The reactivity of 2-ethynylthiirene also points towards its potential use as a monomer in the development of novel organic polymers and materials with unique properties conferred by the presence of sulfur.
Integration into Polymer Systems
The ethynyl group can participate in various polymerization reactions, suggesting that 2-ethynylthiirene could serve as a unique monomer.
Alkyne metathesis polymerization: Using catalysts based on molybdenum or tungsten, 2-ethynylthiirene could potentially undergo alkyne metathesis polymerization to yield poly(ethynylthiirene), a polymer with a conjugated backbone and pendant thiirene rings.
"Click" chemistry: The terminal alkyne is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. This would allow for the grafting of 2-ethynylthiirene onto polymer backbones or the formation of cross-linked materials.
The incorporation of the sulfur-rich thiirene moiety into a polymer backbone is expected to influence the material's properties, potentially leading to:
High refractive index materials: Sulfur-containing polymers often exhibit high refractive indices, making them suitable for optical applications.
Enhanced thermal stability: The presence of sulfur can in some cases enhance the thermal stability of polymers.
Metal-coordinating properties: The sulfur atom in the thiirene ring could act as a coordination site for metal ions, leading to the formation of metallopolymers with interesting electronic or catalytic properties.
| Polymerization Method | Resulting Polymer Type | Potential Properties |
| Alkyne Metathesis | Poly(ethynylthiirene) | High Refractive Index, Conjugated |
| Click Chemistry (CuAAC) | Grafted or Cross-linked Polymers | Modified Surface Properties, Network Formation |
Future Research Directions and Unresolved Challenges in 2 Ethynylthiirene Chemistry
Development of Novel and Efficient Synthetic Routes
The synthesis of 2-ethynylthiirene remains a significant hurdle, primarily due to the inherent instability of the thiirene (B1235720) ring. Thiirenes are known as antiaromatic 4π-electron systems, which contributes to their extreme reactivity and reluctance to form. researchgate.netmasterorganicchemistry.com Early attempts to create the parent thiirene ring often involved methods like the photolysis of 1,2,3-thiadiazoles, leading to characterization only through matrix isolation techniques at cryogenic temperatures. researchgate.net
Future synthetic strategies for 2-ethynylthiirene will likely need to circumvent the direct formation of the unstable ring or stabilize it as it is formed. One potential avenue is the development of precursor molecules that can undergo a controlled, low-energy transformation into the target compound under matrix isolation conditions. Another approach could involve the dealkylation of a stable thiirenium salt precursor. researchgate.net Researchers have explored creating thiiranes and seleniranes by first generating a stable three-membered ring cation, which is then deprotected to yield the neutral species. researchgate.net A similar strategy could be envisioned for an ethynyl-substituted thiirenium salt.
The development of novel synthetic roadmaps is a general goal in organic chemistry, focusing on economical, environmentally friendly, and efficient methods to access unexplored or difficult-to-synthesize molecules. rowan.edursc.orgmdpi.comchemrxiv.org For a target as challenging as 2-ethynylthiirene, these new methodologies might include:
Flash vacuum pyrolysis of a specifically designed stable precursor.
Gas-phase fragmentation of a larger molecule, with immediate trapping of the products in an inert gas matrix.
Mechanochemical methods , such as ball milling, which have shown success in preparing complex molecules in the absence of solvents. chemrxiv.org
Exploration of Undiscovered Reactivity Modes
The reactivity of 2-ethynylthiirene is predicted to be dominated by its high ring strain and antiaromatic character. The parent thiirene readily undergoes unimolecular decomposition to thioketene (B13734457). cdnsciencepub.com For 2-ethynylthiirene, several reaction pathways can be postulated based on theoretical studies of related systems.
Predicted Reaction Pathways for 2-Ethynylthiirene:
Ring-Opening: The most probable reaction is the cleavage of the weak C-S bond, leading to a diradical or vinylidene carbene intermediate, which could then rearrange to more stable isomers. cdnsciencepub.com For the parent C₂H₂S system, thioketene is the most stable isomer, followed by ethynylthiol. cdnsciencepub.com
Isomerization: The molecule could isomerize to more stable structures. Computational studies on the related C₂H₄S potential energy surface show that thiirane (B1199164) can convert to vinyl thiol, though it involves a large energy barrier. researchgate.net A similar isomerization for 2-ethynylthiirene could lead to acetylenic thiols or thioketenes.
Cycloaddition Reactions: The strained double bond of the thiirene ring could potentially act as a dienophile or dipolarophile in cycloaddition reactions, although this reactivity would compete with rapid ring-opening pathways.
Reactions of the Ethynyl (B1212043) Group: The ethynyl substituent itself could undergo reactions typical of alkynes, such as addition reactions or coupling, though the instability of the thiirene ring would be a dominating factor.
Future research would involve attempting to trap the predicted reactive intermediates or reaction products under cryogenic conditions to experimentally verify these reactivity modes.
Advanced Theoretical Modeling for Predictive Chemistry
Given the experimental challenges, advanced theoretical and computational modeling is indispensable for understanding 2-ethynylthiirene. Ab initio molecular orbital calculations have been crucial in studying thiirene and its isomers, predicting their geometries, energies, and vibrational frequencies. cdnsciencepub.com
Future theoretical work should focus on:
High-Accuracy Energy Surfaces: Employing high-level computational methods like coupled-cluster (CCSD(T)) or multireference procedures (CASSCF/CASPT2) to map the potential energy surface for the isomerization and fragmentation of 2-ethynylthiirene. researchgate.net This would provide more accurate predictions of reaction barriers and product stabilities.
Dynamic Simulations: Performing ab initio molecular dynamics (AIMD) simulations to model the real-time behavior of the molecule upon its formation, predicting its lifetime and decomposition pathways under various conditions.
Spectroscopic Prediction: Calculating a highly accurate infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectrum. These theoretical spectra are essential for identifying the molecule if it is ever successfully synthesized and isolated in a matrix. researchgate.netcdnsciencepub.com For instance, calculated IR frequencies for the parent thiirene showed good agreement with experimental data, confirming its identity. cdnsciencepub.com
Table 1: Comparison of Calculated Stabilities for C₂H₂S Isomers This table, based on data for the parent thiirene system, illustrates the kind of theoretical data that is vital for understanding ethynyl-substituted analogs. Energies are relative to the most stable isomer, thioketene.
| Isomer | Point Group | Energy (kcal/mol) relative to Thioketene cdnsciencepub.com |
| Thioketene | C₂ᵥ | 0.0 |
| Ethynylthiol | Cₛ | 7.8 |
| Thiirene | C₂ᵥ | 35.1 |
| Thioformylmethylene | Cₛ | 66.7 |
Note: Data is for the unsubstituted C₂H₂S system and serves as a proxy for the expected trends in substituted systems.
Expanding Applications in Materials Science
While 2-ethynylthiirene itself is too unstable for direct application, its structural motifs could be incorporated into more stable, larger molecular systems for materials science. idu.ac.idaprcomposites.com.auspectrum-instrumentation.com The combination of a sulfur-containing heterocycle and an ethynyl group is of interest for developing novel organic electronic materials.
Potential future research in this area includes:
Polymer Precursors: Investigating the use of stabilized derivatives of 2-ethynylthiirene as monomers for polymerization. The resulting polymers could have interesting electronic and optical properties due to the presence of sulfur and conjugated backbones, analogous to polythiophenes.
Molecular Scaffolds: Using the ethynyl group as a reactive handle to attach the thiirene moiety (or a more stable isomer derived from it) to surfaces or other molecules. This could be relevant for creating surface-modified materials with unique properties. aprcomposites.com.au
Computational Materials Design: Using machine learning and other computational tools to predict the properties of hypothetical materials incorporating the ethynylthiirene structure. informaticsjournals.co.in This approach can screen for promising candidates for applications in electronics, sensors, or energy storage before attempting their synthesis. routledge.com
Overcoming Stability and Isolation Challenges for Elusive Thiirene Isomers
The primary challenge for any research on 2-ethynylthiirene is its inherent instability. masterorganicchemistry.com The parent thiirene is stabilized in inert matrices at 8 K but readily decomposes at higher temperatures. cdnsciencepub.com The ethynyl group may further influence the stability, and its effect needs to be quantified by theoretical calculations.
Strategies to overcome these challenges include:
Matrix Isolation Spectroscopy: This remains the most viable technique for the direct observation of highly reactive molecules like 2-ethynylthiirene. researchgate.net Future experiments would involve generating the molecule in the gas phase and immediately freezing it in an excess of an inert gas (like argon or neon) onto a cryogenic window for spectroscopic analysis.
Steric Protection: Attaching bulky substituent groups to the thiirene ring could kinetically stabilize it by preventing intermolecular reactions and hindering ring-opening pathways. This is a common strategy in organic chemistry to isolate reactive species.
Complexation: Forming a complex with a transition metal could potentially stabilize the thiirene ring, allowing for its characterization and further synthetic manipulation.
Ultimately, the study of 2-ethynylthiirene and its isomers pushes the boundaries of our understanding of chemical bonding, stability, and reactivity. While its isolation remains a formidable challenge, the pursuit provides a strong impetus for the development of new synthetic techniques, more powerful theoretical models, and a deeper insight into the fundamental principles of chemistry.
Q & A
Q. What are the established protocols for synthesizing and characterizing 2-Ethynylthiirene?
- Methodology : Synthesis typically involves cycloaddition reactions between alkyne precursors and sulfur-containing reagents under controlled conditions (e.g., inert atmosphere, low temperatures). Characterization requires spectroscopic validation:
- NMR : Analyze and spectra to confirm the thiirene ring and ethynyl substituent.
- IR : Identify C≡C and C-S stretching frequencies (e.g., ~2100 cm for ethynyl groups).
- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns.
- Reproducibility : Document reagent purity, reaction time/temperature, and isolation procedures. For new compounds, include elemental analysis data and chromatographic purity (>95%) .
Q. How can researchers verify the stability of 2-Ethynylthiirene under varying experimental conditions?
- Methodology : Conduct stability assays by:
- Thermal Analysis : Use differential scanning calorimetry (DSC) to detect decomposition temperatures.
- Solvent Compatibility : Test solubility and stability in polar/non-polar solvents via UV-Vis monitoring.
- Light Sensitivity : Expose samples to UV/visible light and track degradation via HPLC.
- Data Interpretation : Compare results with computational predictions (e.g., bond dissociation energies from DFT) to validate experimental observations .
Advanced Research Questions
Q. How can electronic and steric effects in 2-Ethynylthiirene be systematically investigated to predict reactivity?
- Experimental Design :
- Substituent Variation : Synthesize derivatives with electron-withdrawing/donating groups and compare reaction kinetics (e.g., cycloaddition rates).
- Spectroscopic Probes : Use NMR (if selenophenes are analogs) to assess ring strain and electron delocalization.
- Computational Modeling : Perform DFT calculations (e.g., NBO analysis) to quantify charge distribution and frontier molecular orbitals.
- Validation : Cross-reference experimental activation energies with computed values (≤5% deviation) .
Q. What strategies resolve contradictions in reported thermodynamic properties of 2-Ethynylthiirene?
- Contradiction Analysis :
- Source Evaluation : Audit methodologies from conflicting studies (e.g., calorimetry vs. computational enthalpy values). Assess whether purity (>98%), solvent effects, or instrumentation calibration were adequately described .
- Independent Replication : Reproduce key experiments under standardized conditions (e.g., IUPAC-recommended protocols).
- Meta-Analysis : Use statistical tools (e.g., weighted averages, error propagation models) to identify systematic biases .
Q. How can the reaction mechanisms of 2-Ethynylthiirene be elucidated beyond empirical observations?
- Methodology :
- Kinetic Isotope Effects (KIE) : Compare in deuterated analogs to distinguish concerted vs. stepwise pathways.
- Trapping Experiments : Introduce radical scavengers (e.g., TEMPO) or electrophilic traps to detect intermediates.
- Time-Resolved Spectroscopy : Use femtosecond UV-pump/IR-probe setups to track transient species.
- Data Interpretation : Align experimental KIE values with computational transition-state models (e.g., Gaussian or ORCA simulations) .
Methodological Best Practices
Q. How should researchers design experiments to ensure reproducibility in 2-Ethynylthiirene studies?
- Checklist :
- Detailed Protocols : Specify exact molar ratios, catalyst loadings, and purification steps.
- Negative Controls : Include reactions without catalysts or under inert conditions to rule out side reactions.
- Data Archiving : Deposit raw spectra, chromatograms, and computational input files in open repositories (e.g., Zenodo) .
Q. What ethical and safety considerations apply when handling 2-Ethynylthiirene?
- Safety Protocols :
- Toxicity Screening : Conduct in vitro assays (e.g., Ames test) for mutagenicity due to thiirene’s electrophilic nature.
- Waste Management : Neutralize sulfur-containing byproducts before disposal.
- Ethical Reporting : Disclose all hazards in publications and obtain institutional review board (IRB) approval for biological studies .
Data Analysis and Interpretation
Q. How can researchers validate computational models for 2-Ethynylthiirene’s electronic properties?
Q. What statistical approaches are appropriate for analyzing kinetic data in 2-Ethynylthiirene reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
